molecular formula C18H22ClNO B12710533 2-(1,1'-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride CAS No. 109461-28-1

2-(1,1'-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride

Cat. No.: B12710533
CAS No.: 109461-28-1
M. Wt: 303.8 g/mol
InChI Key: QACNBHLNLXGGBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1’-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride is a chemical compound that features a biphenyl group attached to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1’-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(1,1’-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the biphenyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-(1,1’-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1’-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride is unique due to the combination of the biphenyl and morpholine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Biological Activity

2-(1,1'-Biphenyl)-4-yl-2,4-dimethylmorpholine hydrochloride is a compound that has garnered attention for its biological activity, particularly in antifungal applications. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of this compound's significance in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C22H30ClNO
  • Molecular Weight : 359.9327 g/mol
  • CAS Number : 109461-38-3

This compound exhibits potent antifungal activity against various fungal pathogens. It belongs to a new class of antimycotics and demonstrates a broad spectrum of action against dermatophytes, dimorphic fungi, Candida albicans, and Cryptococcus neoformans . The mechanism primarily involves the inhibition of ergosterol synthesis, crucial for maintaining fungal cell membrane integrity.

Spectrum of Activity

The compound has been shown to be effective against:

Fungal SpeciesActivity Level
DermatophytesHigh
Candida albicansModerate to High
Cryptococcus neoformansModerate
Dimorphic fungiHigh

Clinical Applications

One significant application of this compound is in the treatment of onychomycosis (fungal nail infection). In clinical settings, it is often formulated as a topical nail lacquer. Studies have demonstrated its efficacy in improving clinical outcomes in patients with onychomycosis when applied regularly .

Preclinical Studies

In vitro studies have indicated that the compound has a low minimum inhibitory concentration (MIC) against various fungal strains. For instance, the MIC for Candida albicans was reported at concentrations as low as 0.5 µg/mL, indicating strong antifungal properties .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound exhibits favorable absorption characteristics when administered topically. It shows limited systemic absorption, which minimizes potential side effects associated with systemic antifungal therapies. The pharmacokinetic profile suggests that peak plasma concentrations are reached within a few hours post-application .

Comparative Analysis with Other Antifungals

To contextualize the effectiveness of this compound, it is useful to compare it with other established antifungal agents:

CompoundSpectrum of ActivityMIC (µg/mL)Administration Route
2-(1,1'-Biphenyl)-4-yl...Broad (Dermatophytes...)0.5Topical
FluconazoleNarrow (Primarily Candida)8Oral
TerbinafineBroad (Dermatophytes)0.03Oral/Topical

Properties

CAS No.

109461-28-1

Molecular Formula

C18H22ClNO

Molecular Weight

303.8 g/mol

IUPAC Name

2,4-dimethyl-2-(4-phenylphenyl)morpholine;hydrochloride

InChI

InChI=1S/C18H21NO.ClH/c1-18(14-19(2)12-13-20-18)17-10-8-16(9-11-17)15-6-4-3-5-7-15;/h3-11H,12-14H2,1-2H3;1H

InChI Key

QACNBHLNLXGGBJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCO1)C)C2=CC=C(C=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.